molecular formula C24H45N6O4P B6313917 1-Butyl-3-methylimidazolium phosphate CAS No. 817574-92-8

1-Butyl-3-methylimidazolium phosphate

Cat. No.: B6313917
CAS No.: 817574-92-8
M. Wt: 512.6 g/mol
InChI Key: NWIICCMMNLMQMY-UHFFFAOYSA-K
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Description

1-Butyl-3-methylimidazolium phosphate is an ionic liquid that has garnered significant attention due to its unique properties Ionic liquids are salts that are liquid at room temperature and are known for their low volatility, high thermal stability, and ability to dissolve a wide range of substances

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-3-methylimidazolium phosphate can be synthesized through a reaction between 1-butyl-3-methylimidazolium bromide and phosphoric acid. The reaction typically involves mixing the two reactants in a suitable solvent, such as acetonitrile, and allowing the reaction to proceed at room temperature. The resulting product is then purified through techniques such as recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, reaction control, and purification can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-methylimidazolium phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine compounds .

Mechanism of Action

The mechanism by which 1-butyl-3-methylimidazolium phosphate exerts its effects is primarily through its ability to act as a solvent and catalyst. The ionic nature of the compound allows it to interact with various molecular targets, facilitating reactions and enhancing solubility. The phosphate group can participate in hydrogen bonding and coordination with metal ions, further influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butyl-3-methylimidazolium phosphate is unique due to its specific combination of the butyl and methylimidazolium cation with the phosphate anion. This combination imparts distinct properties such as high thermal stability, low volatility, and the ability to dissolve a wide range of substances. Compared to other similar compounds, it offers a unique balance of hydrophilicity and hydrophobicity, making it suitable for a variety of applications in green chemistry and industrial processes .

Properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H15N2.H3O4P/c3*1-3-4-5-10-7-6-9(2)8-10;1-5(2,3)4/h3*6-8H,3-5H2,1-2H3;(H3,1,2,3,4)/q3*+1;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIICCMMNLMQMY-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.[O-]P(=O)([O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45N6O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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